molecular formula C20H23BrN2O2 B2865399 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-5-phenylpentan-1-one CAS No. 1903570-63-7

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-5-phenylpentan-1-one

Cat. No. B2865399
CAS RN: 1903570-63-7
M. Wt: 403.32
InChI Key: FCRVOOGYCFHMOB-UHFFFAOYSA-N
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Description

The compound “1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-5-phenylpentan-1-one” is a complex organic molecule that contains several functional groups. It has a bromopyridinyl group attached to a pyrrolidinyl group via an ether linkage, and this is further attached to a phenylpentanone group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bromopyridinyl and pyrrolidinyl precursors. These could then be combined using etherification reactions. The phenylpentanone group could be introduced in a subsequent step, possibly through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromopyridinyl group would likely contribute to the compound’s polarity, while the pyrrolidinyl group (a type of secondary amine) could potentially participate in hydrogen bonding. The phenylpentanone group is a type of ketone, which are typically planar and can engage in pi stacking interactions .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the bromine atom on the pyridine ring could be displaced in a nucleophilic aromatic substitution reaction. The ketone group could undergo various reactions such as reduction, condensation, or formation of a Grignard reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom and the ether linkage would likely make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

One area of research involves the synthesis of novel pyridine-based derivatives through various chemical reactions. For example, the Suzuki cross-coupling reaction has been utilized to produce novel pyridine derivatives, demonstrating the compound's utility in synthesizing complex molecules with potential applications in medicinal chemistry and material science (Ahmad et al., 2017). Similarly, research on the synthesis of cyclopentannulated pyridines via the derived 3-pyridyl radical showcases the compound's role in creating bicyclic compounds, which are valuable in various chemical syntheses (Jones et al., 2000).

Biological Activities

Another significant area of research is the investigation of the biological activities of pyridine derivatives. For instance, studies have identified novel 4-pyrrolidin-3-cyanopyridine derivatives with antimicrobial activity against a wide range of bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013). Additionally, research on pyrrolo[2,3-d]pyrimidine derivatives has explored their antitumor activity, demonstrating the compound's relevance in the search for new cancer therapies (Wang et al., 2010).

Material Science and Other Applications

In material science, the compound's derivatives have been used in the development of new materials with specific properties. For example, the study of iridium tetrazolate complexes has revealed the essential role of the ancillary ligand in color tuning, indicating the potential for creating materials with customizable photophysical properties (Stagni et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-5-phenylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c21-17-10-11-19(22-14-17)25-18-12-13-23(15-18)20(24)9-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,10-11,14,18H,4-5,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRVOOGYCFHMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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